molecular formula C21H21NO2 B1292879 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid CAS No. 932841-17-3

2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid

Cat. No. B1292879
CAS RN: 932841-17-3
M. Wt: 319.4 g/mol
InChI Key: OBBSXNIQMWIQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives have been widely studied due to their diverse biological activities .

Scientific Research Applications

Pharmaceutical Reference Standards

2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid: is used as a pharmaceutical reference standard, particularly as an impurity of Ibuprofen . Reference standards are crucial for ensuring the quality and purity of pharmaceutical products. They serve as benchmarks for analytical methods used to assess the identity, strength, purity, and quality of drugs.

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) Research

This compound is related to the NSAID family due to its structural similarity to Ibuprofen . It can be used in the development and testing of new NSAIDs, which are commonly used to treat pain, inflammation, and fever.

Suzuki-Miyaura Cross-Coupling Reactions

The quinoline moiety of the compound can be utilized in Suzuki-Miyaura cross-coupling reactions, which are widely applied in carbon-carbon bond-forming processes . This reaction is pivotal in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials.

Analytical Chemistry

As an impurity of Ibuprofen, this compound can be used in analytical chemistry to develop and validate methods for impurity profiling, which is essential for drug safety and efficacy .

properties

IUPAC Name

2-(4-butylphenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-3-4-5-15-7-9-16(10-8-15)20-13-18(21(23)24)17-12-14(2)6-11-19(17)22-20/h6-13H,3-5H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBSXNIQMWIQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.